![molecular formula C6H4BrClN4 B597297 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1276056-80-4](/img/structure/B597297.png)
3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
Pyrazolo[3,4-d]pyrimidines have a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine). These compounds are capable of binding to the enzyme and strongly inhibit its activity .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported within the period from 2017 to 2021 . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]pyridine derivatives has been studied extensively . The structure is composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .Chemical Reactions Analysis
Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The activities of these derivatives to inhibit TRKA were evaluated .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives have been studied . For example, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .Scientific Research Applications
Synthesis of Biologically Active Molecules
Pyrazolopyrimidines, such as 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine , are often used as key intermediates in the synthesis of molecules with potential biological activities . Their structural similarity to purine bases like adenine and guanine makes them particularly interesting for medicinal chemistry applications.
Development of Anticancer Agents
The pyrazolopyrimidine scaffold is a common feature in compounds investigated for their anticancer properties. Research has shown that derivatives of pyrazolopyrimidine can act as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment . This makes 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine a valuable precursor in developing novel anticancer drugs.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-4-chloro-6-methyl-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXVEZIBXLYVRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C(=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine |
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